molecular formula C6H8N4 B11922763 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11922763
M. Wt: 136.15 g/mol
InChI Key: KABBHOGXMMTQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the fused heterocyclic ring system. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazopyridines, which can exhibit diverse biological activities.

Scientific Research Applications

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For example, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. Additionally, the compound can inhibit enzymes such as aromatase, impacting hormone synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structural arrangement, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

3a,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C6H8N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-5H,(H2,7,8)(H,9,10)

InChI Key

KABBHOGXMMTQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2C1NC=N2)N

Origin of Product

United States

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